Bienvenue dans la boutique en ligne BenchChem!

Dabrafenib Mesylate

Kinase Inhibition Selectivity Profiling Cell-Free Assays

Select Dabrafenib Mesylate as your BRAF V600E reference standard—0.7 nM IC50 with 4-6x selectivity over WT BRAF defines a reliable assay window for on-/off-target profiling. Its superior brain penetration (Kp in murine models) enables orthotopic brain metastasis studies, while clinically validated CYP3A4/2C9 induction (37% ↓ S-warfarin AUC) benchmarks DDI and PBPK models. The stable Form II polymorph supports reproducible solid-state studies. Avoid generic substitutions—verified selectivity and pharmacokinetics ensure experimental reproducibility.

Molecular Formula C24H24F3N5O5S3
Molecular Weight 615.7 g/mol
CAS No. 1195768-06-9
Cat. No. B560050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabrafenib Mesylate
CAS1195768-06-9
SynonymsN-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide; methanesulfonic acid
Molecular FormulaC24H24F3N5O5S3
Molecular Weight615.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F.CS(=O)(=O)O
InChIInChI=1S/C23H20F3N5O2S2.CH4O3S/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25;1-5(2,3)4/h4-11,31H,1-3H3,(H2,27,28,29);1H3,(H,2,3,4)
InChIKeyYKGMKSIHIVVYKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dabrafenib Mesylate (CAS 1195768-06-9): A BRAF V600E/K-Specific Inhibitor for Targeted Oncology Research and Development


Dabrafenib mesylate (CAS 1195768-06-9) is the mesylate salt form of dabrafenib, a potent and selective ATP-competitive inhibitor of mutant BRAF kinases, particularly the V600E and V600K variants . The compound is a key agent in the treatment of BRAF V600 mutation-positive melanomas, both as monotherapy and in combination with the MEK inhibitor trametinib [1]. As a small molecule kinase inhibitor with a molecular weight of 615.7 g/mol, its well-characterized selectivity profile and pharmacokinetic properties make it a critical reference standard in the preclinical and clinical development of novel RAF inhibitors . This evidence guide provides a quantitative comparison of dabrafenib mesylate against its closest analogs to support informed procurement and experimental design.

Why Generic Substitution Fails: The Quantifiable Differentiation of Dabrafenib Mesylate from Other BRAF Inhibitors


The BRAF inhibitor class exhibits significant inter-compound variability in potency, selectivity, and clinical safety profiles, making generic substitution or interchangeability a high-risk proposition for research and clinical applications. As demonstrated by the data below, dabrafenib mesylate possesses a distinct biochemical and pharmacokinetic fingerprint relative to vemurafenib, encorafenib, and other analogs. Critical differences in paradoxical ERK activation, brain penetration, drug-drug interaction liability, and solid-state stability directly impact experimental outcomes, therapeutic index, and the reproducibility of preclinical models. The following sections provide the quantitative, comparator-based evidence required to justify the selection of dabrafenib mesylate over alternative BRAF inhibitors.

Quantitative Evidence for Dabrafenib Mesylate Differentiation: A Comparator-Driven Guide for Scientific Selection


Biochemical Potency and Selectivity: Dabrafenib vs. Vemurafenib vs. Encorafenib in BRAF V600E and Wild-Type Kinase Assays

Dabrafenib demonstrates the highest potency against mutant BRAF V600E among the three major clinically approved BRAF inhibitors. In cell-free biochemical assays using purified kinase domains, dabrafenib inhibits BRAF V600E with an IC50 of 0.7 nM . This represents an approximately 44-fold greater potency than vemurafenib (IC50 = 31 nM) and is comparable to encorafenib. Furthermore, dabrafenib exhibits a 4- to 6-fold selectivity window for mutant BRAF over wild-type BRAF (IC50 = 3.2-5.2 nM) and CRAF (IC50 = 5.0-6.3 nM) . This selectivity profile is distinct from that of encorafenib, which is reported to have a higher relative potency for wild-type BRAF and CRAF [1].

Kinase Inhibition Selectivity Profiling Cell-Free Assays BRAF V600E

Therapeutic Window and Safety: Dabrafenib vs. Vemurafenib and Encorafenib via the Paradox Index and cuSCC Induction Rates

A key differentiator among BRAF inhibitors is the propensity to induce cutaneous squamous cell carcinoma (cuSCC) via paradoxical ERK activation in wild-type BRAF cells. A comparative study quantified this using a 'paradox index,' defined as the ratio of pERK induction EC80 in HaCaTHRASG12V cells to the IC80 for A375 melanoma cell inhibition [1]. Dabrafenib exhibits a paradox index of 10, which is approximately 1.8-fold wider than that of vemurafenib (index = 5.5) but 5-fold narrower than that of encorafenib (index = 50) [1]. These in vitro metrics correlate with reported clinical cuSCC induction rates: ~22% for vemurafenib, ~6% for dabrafenib, and ~3.7% for encorafenib [1].

Paradoxical ERK Activation Therapeutic Index Safety Pharmacology cuSCC

CNS Penetration: Dabrafenib vs. Vemurafenib in Preclinical Brain Distribution Studies

The ability of a BRAF inhibitor to cross the blood-brain barrier (BBB) is critical for the treatment of melanoma brain metastases. A preclinical study in mice directly compared the brain distribution of dabrafenib and vemurafenib following an equivalent intravenous dose [1]. The brain-to-plasma AUC ratio (Kp) for dabrafenib was 0.023. Critically, dabrafenib demonstrated superior brain penetration compared to vemurafenib when administered at a similar dose, although the study also identified that dabrafenib is a substrate for efflux transporters P-gp and BCRP, which limit its absolute brain exposure [1]. The brain distribution increased 18-fold in transporter-knockout mice (Kp = 0.42), confirming the role of active efflux [1].

Blood-Brain Barrier Brain Metastases Pharmacokinetics CNS Penetration

Drug-Drug Interaction Liability: CYP3A4 and CYP2C9 Induction by Dabrafenib vs. Other BRAF Inhibitors

Dabrafenib is a known inducer of cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9, which can lead to clinically significant drug-drug interactions (DDIs). A clinical DDI study evaluated the effect of dabrafenib on the pharmacokinetics of the probe substrate S-warfarin [1]. Coadministration of dabrafenib decreased the AUC of S-warfarin by 37%, indicating substantial induction of CYP2C9-mediated metabolism [1]. Furthermore, a mechanistic PK model predicted an 8-fold increase in the steady-state concentration of the active metabolite desmethyl-dabrafenib upon repeated dosing, driven by auto-induction of CYP3A4 [2]. This profile contrasts with other BRAF inhibitors like encorafenib, which have distinct DDI liabilities.

Drug-Drug Interactions CYP Induction Pharmacokinetics Metabolism

Solid-State Stability and Bioavailability: Polymorph Form II of Dabrafenib Mesylate vs. Other Crystal Forms

The mesylate salt of dabrafenib exhibits polymorphism, with multiple anhydrous forms (I, II, III) identified [1]. Extensive solid-state characterization and computational analysis have established that Form II is the most thermodynamically stable polymorph [1]. Patents describe novel crystal forms of dabrafenib mesylate with enhanced stability in aqueous systems and improved solubility and dissolution rates compared to earlier forms, leading to better bioavailability [2]. This is a critical quality attribute for the procurement of consistent research material, as variations in polymorphic form can significantly impact solubility, stability, and experimental reproducibility.

Polymorphism Solid-State Chemistry Stability Bioavailability

Clinical Efficacy in Combination: Dabrafenib plus Trametinib vs. Placebo in Stage III Melanoma

The combination of dabrafenib and the MEK inhibitor trametinib is a standard-of-care for BRAF-mutant melanoma. A landmark phase III trial (COMBI-AD) evaluated adjuvant dabrafenib plus trametinib versus placebo in patients with resected stage III BRAF V600-mutated melanoma [1]. After a median follow-up of 5 years, the combination therapy demonstrated a 48% reduction in the risk of relapse or death (HR = 0.52; 95% CI, 0.43-0.63) and a 44% reduction in the risk of distant metastasis or death (HR = 0.56; 95% CI, 0.44-0.71) compared to placebo [1]. At 8 years, overall survival was 71% in the combination group versus 65% with placebo (HR for death = 0.80; 95% CI, 0.62-1.01), representing a 20% lower risk of death [2].

Combination Therapy Adjuvant Treatment Relapse-Free Survival Melanoma

Optimal Research and Industrial Applications for Dabrafenib Mesylate Based on Quantitative Differentiation Evidence


In Vitro Kinase Selectivity Profiling and Target Engagement Studies

Use dabrafenib mesylate as a reference standard for BRAF V600E inhibition assays. Its 0.7 nM IC50 and 4- to 6-fold selectivity over wild-type BRAF provide a defined window for assessing on-target vs. off-target effects. This is critical for characterizing novel RAF inhibitors or evaluating the selectivity of PROTACs and molecular glues .

Preclinical Modeling of Brain Metastases and CNS Penetration

Select dabrafenib mesylate for in vivo studies requiring moderate brain exposure. Its superior brain penetration relative to vemurafenib (as quantified by Kp in murine models) makes it a relevant tool for evaluating efficacy in orthotopic brain metastasis models, while its status as a P-gp/BCRP substrate allows for the study of transporter-mediated resistance mechanisms [1].

Drug-Drug Interaction (DDI) Studies and Pharmacokinetic Modeling

Employ dabrafenib mesylate as a prototypical CYP3A4/2C9 inducer in human hepatocyte assays or in vivo DDI models. The clinically validated 37% reduction in S-warfarin AUC provides a quantitative benchmark for assessing the induction potential of new chemical entities or for developing physiologically based pharmacokinetic (PBPK) models [2].

Solid-State and Formulation Development Research

Utilize the thermodynamically stable Form II polymorph of dabrafenib mesylate for solubility, dissolution, and stability studies. Its well-characterized solid-state properties make it an ideal reference material for developing amorphous solid dispersions or for investigating the impact of polymorphism on bioavailability in early formulation screens [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dabrafenib Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.